molecular formula C15H17N5O2 B12241175 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B12241175
M. Wt: 299.33 g/mol
InChI Key: DERKWTMMINCFAZ-UHFFFAOYSA-N
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Description

2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps:

    Formation of the 1,3-benzoxazole core: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the piperazine derivative: The piperazine ring can be functionalized by reacting with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid or its derivatives.

    Coupling reaction: The final step involves coupling the benzoxazole core with the functionalized piperazine under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the oxadiazole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.

    Substitution: The benzoxazole and piperazine rings can undergo various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions can be facilitated by bases like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is unique due to the combination of the benzoxazole and piperazine rings with the oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C15H17N5O2/c1-11-16-14(18-22-11)10-19-6-8-20(9-7-19)15-17-12-4-2-3-5-13(12)21-15/h2-5H,6-10H2,1H3

InChI Key

DERKWTMMINCFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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